molecular formula C11H7FN2O2 B12072316 3-Fluoro-2-(pyridin-4-yl)isonicotinic acid

3-Fluoro-2-(pyridin-4-yl)isonicotinic acid

Cat. No.: B12072316
M. Wt: 218.18 g/mol
InChI Key: HNLYTQKYTZGFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(pyridin-4-yl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound features a fluorine atom at the third position and a pyridin-4-yl group at the second position of the isonicotinic acid structure. The presence of fluorine and the pyridinyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(pyridin-4-yl)isonicotinic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques. These methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(pyridin-4-yl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Tetrabutylammonium fluoride, aluminum fluoride, copper fluoride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Fluoro-2-(pyridin-4-yl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(pyridin-4-yl)isonicotinic acid
  • 4-Fluoro-2-(pyridin-4-yl)isonicotinic acid
  • 3-Fluoro-4-(pyridin-2-yl)isonicotinic acid

Uniqueness

3-Fluoro-2-(pyridin-4-yl)isonicotinic acid is unique due to the specific positioning of the fluorine atom and the pyridinyl group. This configuration imparts distinct chemical properties, such as altered reactivity and binding characteristics, compared to other fluorinated isonicotinic acid derivatives .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

3-fluoro-2-pyridin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-9-8(11(15)16)3-6-14-10(9)7-1-4-13-5-2-7/h1-6H,(H,15,16)

InChI Key

HNLYTQKYTZGFJN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.